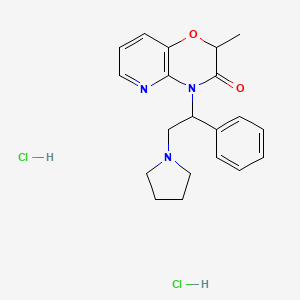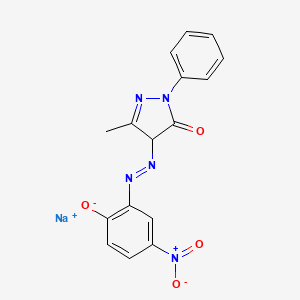
2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, sodium salt: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, sodium salt typically involves the azo coupling reaction between 2-hydroxy-5-nitroaniline and 5-methyl-2-phenyl-3H-pyrazol-3-one. The reaction is carried out in an alkaline medium, often using sodium hydroxide as the base. The resulting product is then neutralized with an acid to precipitate the sodium salt form.
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored for temperature and pH to ensure optimal yield and purity. The final product is purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical processes, including staining and titration indicators.
Biology: In biological research, it is used to stain tissues and cells, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further biochemical reactions. The compound’s vibrant color is due to the extensive conjugation in its structure, allowing it to absorb visible light.
Comparison with Similar Compounds
- Sodium bis[2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
- Sodium [2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)] [1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]cobaltate(1-)
Uniqueness: The uniqueness of 2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one, sodium salt lies in its specific azo coupling, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
93964-91-1 |
|---|---|
Molecular Formula |
C16H12N5NaO4 |
Molecular Weight |
361.29 g/mol |
IUPAC Name |
sodium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-4-nitrophenolate |
InChI |
InChI=1S/C16H13N5O4.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,15,22H,1H3;/q;+1/p-1 |
InChI Key |
YFCMHYSUOAGZRL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






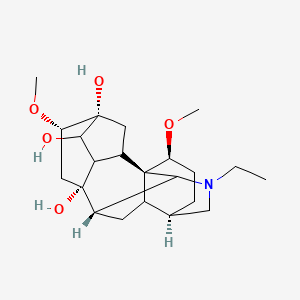

![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
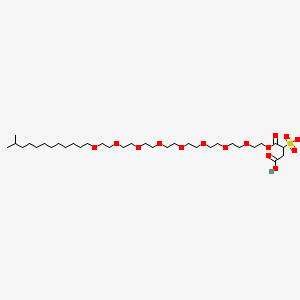


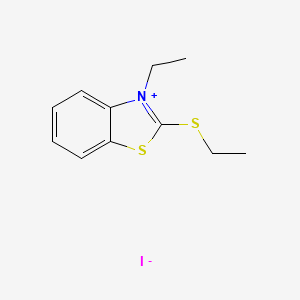
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
